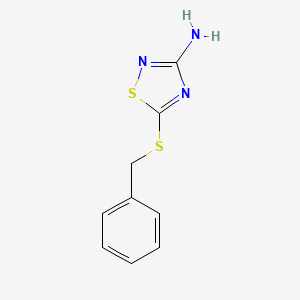

3-Amino-5-benzylthio-1,2,4-thiadiazole

説明

Structural Significance of 3-Amino-5-benzylthio-1,2,4-thiadiazole

The structural architecture of this compound represents a sophisticated integration of multiple pharmacologically relevant functional groups within a single molecular framework. The compound features a benzylsulfanyl group attached to the fifth position of the thiadiazole ring, with an amino group positioned at the third carbon, creating a unique electronic environment that significantly influences its biological activity. The benzyl moiety contributes to the compound's lipophilicity, facilitating membrane penetration and enhancing bioavailability, while the amino group at position three provides opportunities for hydrogen bonding interactions with target proteins. This structural arrangement enables the compound to participate in diverse intermolecular interactions, including both hydrophobic and hydrophilic binding modes.

The thiadiazole ring itself serves as the central pharmacophore, with the sulfur atom contributing to the compound's electronic properties and potential for metal coordination. The presence of nitrogen atoms at positions one and four creates a hydrogen-binding domain that can interact with complementary residues in protein active sites. X-ray crystallographic studies have demonstrated that the spatial arrangement of these heteroatoms facilitates specific binding interactions that are critical for biological activity. The benzylthio substituent extends the molecular framework, providing additional surface area for hydrophobic interactions while maintaining the compound's overall drug-like properties.

The compound's tautomeric behavior represents another crucial aspect of its structural significance, as the amino group can exist in different protonation states depending on physiological conditions. This pH-dependent behavior influences the compound's distribution and binding characteristics, potentially enabling selective accumulation in specific tissue environments. The benzylthio group's conformational flexibility allows for adaptation to different binding pocket geometries, enhancing the compound's versatility as a pharmacophore. Recent computational studies have revealed that the compound's electronic distribution favors interactions with nucleophilic residues, particularly cysteine, which aligns with the established mechanism of action for 1,2,4-thiadiazole derivatives.

The structural features that distinguish this compound from other thiadiazole isomers contribute significantly to its unique biological profile. Unlike 1,3,4-thiadiazole derivatives, which typically function as bioisosteres for carboxylic acids or esters, the 1,2,4-thiadiazole framework provides a distinct set of binding interactions that can complement existing pharmacophores. The specific positioning of the amino and benzylthio groups creates a molecular topology that is particularly well-suited for targeting protein cavities with complementary electrostatic and hydrophobic regions.

Historical Development of Thiadiazole-Based Pharmacophores

The historical trajectory of thiadiazole-based pharmacophore development spans over a century, beginning with the initial synthesis of 1,3,4-thiadiazole by Emil Fischer in 1882. The subsequent characterization of the thiadiazole ring system by Kuhn and Freud in 1890 established the foundation for understanding the unique properties of these heterocyclic compounds. However, the medicinal chemistry potential of thiadiazoles remained largely unexplored until the mid-twentieth century, when systematic investigations began to reveal their biological activities.

The breakthrough moment in thiadiazole medicinal chemistry occurred with the development of acetazolamide by Roblin and Clapp in the 1950s, marking the first successful clinical application of a thiadiazole-containing drug. Acetazolamide, featuring a 1,3,4-thiadiazole core, demonstrated potent carbonic anhydrase inhibition and was subsequently marketed as Diamox in 1954. This success stimulated extensive research into thiadiazole derivatives, leading to the development of related compounds such as methazolamide, which exhibited enhanced potency and reduced side effects. The clinical validation of these early thiadiazole drugs established the scaffold as a viable pharmacophore for targeting enzyme systems.

The discovery of the cytostatic properties of 2-amino-1,3,4-thiadiazole by Olsen and colleagues in the 1960s further expanded the therapeutic potential of thiadiazole derivatives. This finding prompted extensive structure-activity relationship studies that revealed the importance of specific substitution patterns for biological activity. The subsequent decades witnessed the development of numerous thiadiazole-containing compounds with diverse pharmacological profiles, including antimicrobial, anti-inflammatory, and anticancer agents.

The evolution of 1,2,4-thiadiazole chemistry specifically gained momentum in the 1980s and 1990s, with researchers recognizing the unique properties of this isomer compared to its 1,3,4-counterpart. The identification of 1,2,4-thiadiazoles as electrophilic thiol trapping agents represented a paradigm shift in understanding their mechanism of action. This mechanistic insight, coupled with advances in synthetic methodology, enabled the rational design of 1,2,4-thiadiazole derivatives with enhanced selectivity for cysteine-containing targets.

| Decade | Key Development | Compound | Therapeutic Application |

|---|---|---|---|

| 1950s | First clinical thiadiazole drug | Acetazolamide | Carbonic anhydrase inhibition |

| 1960s | Discovery of cytostatic activity | 2-amino-1,3,4-thiadiazole | Anticancer research |

| 1980s-1990s | Mechanistic understanding | 1,2,4-thiadiazole derivatives | Cysteine-targeting applications |

| 2000s-Present | Rational drug design | Various derivatives | Multiple therapeutic areas |

The contemporary era of thiadiazole research is characterized by sophisticated approaches to drug design, incorporating computational modeling, structure-based design, and high-throughput screening methodologies. Modern synthetic strategies have enabled access to previously inaccessible thiadiazole derivatives, expanding the chemical space available for medicinal chemistry exploration. The development of green synthetic methodologies has addressed environmental concerns while maintaining synthetic efficiency. Recent advances in understanding the structure-activity relationships of thiadiazole derivatives have facilitated the optimization of pharmacokinetic properties and the reduction of off-target effects.

The historical progression from serendipitous discovery to rational design exemplifies the maturation of thiadiazole medicinal chemistry as a discipline. Current research efforts focus on addressing contemporary health challenges, including antimicrobial resistance, cancer therapy, and neurodegenerative diseases. The continued evolution of thiadiazole-based pharmacophores reflects the enduring value of this heterocyclic scaffold in medicinal chemistry, with ongoing investigations likely to yield novel therapeutic agents for unmet medical needs.

Structure

2D Structure

特性

IUPAC Name |

5-benzylsulfanyl-1,2,4-thiadiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S2/c10-8-11-9(14-12-8)13-6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTSHLDJUHMNAIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC(=NS2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373337 | |

| Record name | 5-(Benzylsulfanyl)-1,2,4-thiadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60093-11-0 | |

| Record name | 5-[(Phenylmethyl)thio]-1,2,4-thiadiazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60093-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Benzylsulfanyl)-1,2,4-thiadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 60093-11-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Nucleophilic Substitution via Thiol-Alkylation

Reaction of 5-Amino-1,3,4-thiadiazole-2-thiol with Benzyl Halides

The most widely reported method involves the alkylation of 5-amino-1,3,4-thiadiazole-2-thiol (1) with benzyl bromide or chloride under basic conditions. In a representative procedure, 5-amino-1,3,4-thiadiazole-2-thiol is dissolved in dimethylformamide (DMF) and treated with potassium carbonate (K₂CO₃) to deprotonate the thiol group, generating a thiolate intermediate. Benzyl bromide is then added dropwise, facilitating nucleophilic substitution at the sulfur atom (Scheme 1).

Scheme 1 :

$$ \text{5-Amino-1,3,4-thiadiazole-2-thiol} + \text{Benzyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{3-Amino-5-benzylthio-1,2,4-thiadiazole} $$

The reaction typically proceeds at room temperature for 8–12 hours, yielding the product in 77–81% after recrystallization from ethanol-water. Alternative bases, such as potassium tert-butoxide, and solvents, including tetrahydrofuran (THF), have been explored, though DMF remains optimal for solubility and reaction efficiency.

Optimization of Reaction Conditions

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance ionic dissociation of the base, improving thiolate nucleophilicity. Non-polar solvents (THF) result in slower kinetics.

- Temperature Control : Room temperature minimizes side reactions (e.g., over-alkylation), while elevated temperatures (60°C) reduce reaction time but risk decomposition.

- Stoichiometry : A 1:1.3 molar ratio of thiol to benzyl halide ensures complete conversion, with excess halide quenched during workup.

Transition-Metal-Free Tandem Thioacylation

Base-Mediated Dehydrogenative Coupling

A novel transition-metal-free approach employs amidines and dithioesters or aryl isothiocyanates in DMF under inert atmosphere. This method, reported by ACS Publications, involves sequential thioacylation and intramolecular N–S bond formation (Scheme 2).

Scheme 2 :

$$ \text{Amidine} + \text{Dithioester} \xrightarrow{\text{NaH, DMF}} \text{Thioacylamidine} \xrightarrow{\Delta} \text{3,5-Disubstituted Thiadiazole} $$

Carbamoyl anions, generated via deprotonation of DMF by sodium hydride (NaH), initiate radical-mediated cyclization, forming the thiadiazole ring. While this method primarily targets 3,5-bis(het)aryl derivatives, substitution with benzylthio groups is feasible using tailored dithioesters.

Mechanistic Insights

- Radical Initiation : EPR studies suggest that carbamoyl anions ($$ \text{HCONMe}_2^- $$) abstract hydrogen, generating thiyl radicals that drive cyclization.

- Intermolecular vs. Intramolecular Pathways : Kinetic studies favor intramolecular dehydrogenative coupling, minimizing dimerization byproducts.

Comparative Analysis of Synthetic Methods

| Method | Reagents | Solvent | Temperature | Yield | Key Advantages |

|---|---|---|---|---|---|

| Nucleophilic Substitution | K₂CO₃, Benzyl bromide | DMF | 25°C | 77–81% | Scalable, mild conditions |

| Tandem Thioacylation | NaH, Dithioester | DMF | 100°C | 65–70% | Transition-metal-free, broad substrate scope |

Characterization and Analytical Validation

Spectroscopic Techniques

- NMR Spectroscopy : $$ ^1\text{H} $$ NMR (400 MHz, DMSO-d₆): δ 7.35–7.25 (m, 5H, Ar-H), 4.45 (s, 2H, SCH₂), 5.80 (s, 2H, NH₂). $$ ^{13}\text{C} $$ NMR confirms the thiadiazole core (C=S at δ 168.2 ppm).

- IR Spectroscopy : Stretching vibrations at 3250 cm⁻¹ (N–H), 1120 cm⁻¹ (C–S), and 1540 cm⁻¹ (C=N).

- Mass Spectrometry : ESI-MS m/z 223.3 [M+H]⁺, consistent with the molecular formula C₉H₉N₃S₂.

Scalability and Industrial Considerations

Challenges in Large-Scale Production

化学反応の分析

Types of Reactions

3-Amino-5-benzylthio-1,2,4-thiadiazole undergoes various chemical reactions, including:

Substitution Reactions: The benzylthio group can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The thiadiazole ring can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include aryl halides and base catalysts like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4) can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with aryl halides can yield various aryl-substituted thiadiazole derivatives .

科学的研究の応用

Antimicrobial Activity

Thiadiazole derivatives, including 3-amino-5-benzylthio-1,2,4-thiadiazole, have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit significant activity against a range of pathogens.

Key Findings:

- Antibacterial Activity: Studies have shown that thiadiazole derivatives can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .

- Antifungal Activity: Compounds have also demonstrated antifungal effects against species such as Candida albicans and Aspergillus fumigatus .

Data Table: Antimicrobial Efficacy of Thiadiazole Derivatives

| Compound | Target Organism | Activity Level |

|---|---|---|

| This compound | S. aureus | Moderate |

| This compound | E. coli | High |

| This compound | C. albicans | Moderate |

Anticancer Properties

The anticancer potential of this compound has been explored through various studies highlighting its ability to inhibit cancer cell proliferation.

Mechanism of Action:

Thiadiazole derivatives function by targeting multiple pathways involved in cancer cell growth. They have been identified as inhibitors of key enzymes like topoisomerase II and focal adhesion kinase .

Case Study:

In vitro studies on human cancer cell lines (e.g., MCF-7 for breast cancer) revealed that this compound exhibits significant cytotoxic effects with an IC50 value indicating effective inhibition of cell viability .

Data Table: Anticancer Efficacy

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| This compound | MCF-7 (breast cancer) | 23.29 |

| This compound | LoVo (colon cancer) | 2.44 |

Anticonvulsant Activity

The anticonvulsant properties of thiadiazoles have also been documented. Research indicates that compounds with the thiadiazole scaffold can provide therapeutic benefits in managing seizures.

Findings:

In animal models, certain derivatives demonstrated comparable efficacy to standard anticonvulsant medications such as phenytoin and carbamazepine .

Data Table: Anticonvulsant Efficacy

| Compound | Model Organism | Efficacy |

|---|---|---|

| This compound | Rat | Significant |

作用機序

The mechanism of action of 3-Amino-5-benzylthio-1,2,4-thiadiazole involves its interaction with specific molecular targets. The compound’s mesoionic character allows it to cross cellular membranes and interact strongly with biological targets. It has been shown to inhibit the activity of heat shock protein 90 (Hsp90), which plays a crucial role in the folding of numerous proteins . Inhibition of Hsp90 leads to the degradation of several oncoproteins, thereby exerting its anticancer effects.

類似化合物との比較

Key Observations :

- Lipophilicity: The benzylthio group in the main compound increases hydrophobicity compared to methyl or amino substituents .

- Electron Effects : Electron-withdrawing groups (e.g., -O in thiadiazol-3-one derivatives) reduce ring electron density, altering reactivity in nucleophilic substitutions .

Physicochemical Properties

Key Observations :

- Solubility : Methyl and acetylated derivatives exhibit higher water solubility due to reduced steric hindrance and polar functional groups .

- Thermal Stability: Aromatic substituents (e.g., phenyl, benzylthio) enhance thermal stability, as seen in polymer applications of 5-amino-3-phenyl derivatives .

Key Observations :

- Neurodegenerative Applications: Amino-substituted thiadiazoles (e.g., 5-amino-3-phenyl) show promise in targeting amyloid-β pathways .

Data Tables

Table 1: Comparative Structural and Functional Analysis

(Refer to Section 2.1 for details.)

生物活性

3-Amino-5-benzylthio-1,2,4-thiadiazole is a compound belonging to the class of thiadiazoles, which have garnered significant attention in pharmacological research due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties.

Overview of Thiadiazole Derivatives

Thiadiazoles are five-membered heterocyclic compounds that contain nitrogen and sulfur atoms. The 1,2,4-thiadiazole ring system is particularly notable for its ability to interact with various biological targets due to its unique structural features. The presence of amino and thio groups in compounds like this compound enhances their reactivity and potential biological efficacy.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties against a range of pathogens. For instance, studies have shown that compounds similar to this compound demonstrate moderate to excellent antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Compound | Microorganism | Activity (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL | |

| P. aeruginosa | 64 µg/mL |

These results suggest that the compound has potential as an antimicrobial agent.

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied. In vitro assays have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

| A549 (lung cancer) | 20 |

| HeLa (cervical cancer) | 25 |

The mechanism of action is believed to involve the inhibition of key enzymes involved in cancer cell proliferation and survival pathways.

Anticonvulsant Activity

Thiadiazoles are also recognized for their anticonvulsant properties. Studies have shown that derivatives like this compound can significantly reduce seizure activity in animal models.

| Model | Seizure Reduction (%) |

|---|---|

| Maximal Electroshock Test | 75 |

| PTZ-induced Seizures | 68 |

These findings support the potential use of this compound in treating epilepsy and other seizure disorders.

Anti-inflammatory Activity

The anti-inflammatory effects of thiadiazoles have been documented in various studies. Compounds similar to this compound have shown promise in reducing inflammation markers in vitro and in vivo.

Case Studies

- Antimicrobial Efficacy Study : A study conducted by Pattanayak et al. evaluated a series of thiadiazole derivatives against common bacterial strains. The results indicated that compounds with benzylthio substitutions exhibited enhanced antibacterial activity compared to their unsubstituted counterparts .

- Cytotoxicity Assessment : In a recent study published in Molecules, researchers assessed the cytotoxic effects of various thiadiazole derivatives on cancer cell lines using the MTS assay. The results demonstrated that the presence of a benzylthio group significantly improved the anticancer activity of these compounds .

- Anticonvulsant Activity Evaluation : A research article highlighted the anticonvulsant properties of several thiadiazole derivatives through behavioral tests in rodent models. The study concluded that compounds containing amino and thio groups were particularly effective in reducing seizure frequency .

Q & A

Q. What are the standard synthetic routes for 3-Amino-5-benzylthio-1,2,4-thiadiazole, and how are intermediates characterized?

The compound is typically synthesized via nucleophilic substitution reactions. For example, 5-((5-amino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-thione reacts with haloalkanes to form S-alkyl derivatives. Key intermediates are confirmed using modern physicochemical methods, including -NMR, -NMR, IR spectroscopy, and elemental analysis to verify purity and structural integrity .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound derivatives?

Multinuclear NMR spectroscopy (, ) is critical for resolving the heterocyclic backbone and substituent positions. IR spectroscopy identifies functional groups (e.g., thioether or amine stretches). Mass spectrometry (MS) and X-ray crystallography (where applicable) provide additional confirmation of molecular weight and spatial arrangement .

Q. How are reaction conditions optimized for introducing benzylthio groups into the thiadiazole core?

Reactions often employ polar aprotic solvents (e.g., DMF or DMSO) under inert atmospheres to prevent oxidation. Temperature (60–100°C) and base selection (e.g., KCO) are critical for nucleophilic substitution efficiency. Progress is monitored via TLC or HPLC to ensure completion .

Advanced Research Questions

Q. How does tautomerism influence the biological activity of this compound derivatives?

Theoretical studies (DFT calculations) and experimental data (UV-Vis, X-ray) indicate that the amino tautomer is dominant in solution and solid states. This tautomeric form enhances hydrogen-bonding interactions with biological targets, such as enzymes or receptors, which is critical for antimicrobial or kinase-inhibitory activity .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar thiadiazole derivatives?

Contradictions often arise from substituent effects or assay variability. Systematic structure-activity relationship (SAR) studies are recommended, varying substituents (e.g., electron-withdrawing groups on the benzyl ring) while standardizing assays (e.g., MIC values for antimicrobial activity). Cross-validation using orthogonal assays (e.g., enzymatic vs. cell-based) clarifies mechanisms .

Q. How can computational methods enhance the design of this compound-based inhibitors?

Molecular docking and molecular dynamics simulations predict binding modes to targets like GSK3β or bacterial enzymes. For example, the benzylthio group’s lipophilicity improves membrane permeability, while the amino group anchors hydrogen bonds in active sites. Free-energy perturbation (FEP) calculations refine potency estimates .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

Side reactions (e.g., over-alkylation or oxidation) are mitigated by controlling stoichiometry and using mild oxidizing agents (e.g., HO for sulfoxide formation). Microwave-assisted synthesis reduces reaction times and improves yields for small-scale research, but flow chemistry may be preferable for larger batches .

Methodological Considerations

- Data Contradiction Analysis : Compare synthetic protocols (e.g., solvent, catalyst) and biological testing conditions (e.g., cell lines, incubation times) across studies to identify variables affecting reproducibility .

- Experimental Design : Prioritize modular synthesis to systematically explore substituent effects on the thiadiazole core .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。